molecular formula C21H21FN2O2S B2710450 (E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1212765-19-9

(E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2710450
CAS No.: 1212765-19-9
M. Wt: 384.47
InChI Key: IJTPMCTWSTVTPB-BQYQJAHWSA-N
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Description

(E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H21FN2O2S and its molecular weight is 384.47. The purity is usually 95%.
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Biological Activity

The compound (E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H22FN3O2S
  • Molecular Weight : 409.50 g/mol

Structural Features

The compound features several notable structural elements:

  • Piperazine Ring : Provides structural rigidity and potential for interactions with biological targets.
  • Cyclopropanecarbonyl Group : Enhances lipophilicity and may influence pharmacokinetics.
  • Thiophene Moiety : Known for its electron-rich properties, potentially enhancing biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this one. The presence of the piperazine and thiophene rings is associated with activity against various cancer cell lines. For instance, derivatives with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo.

Case Study: Inhibition of Cancer Cell Proliferation

A study examining the effects of related piperazine derivatives demonstrated significant inhibition of proliferation in human cancer cell lines (e.g., MCF-7 breast cancer cells). The compounds were tested using an MTT assay, revealing IC50 values in the low micromolar range.

CompoundIC50 (µM)Cell Line
Compound A5.4MCF-7
Compound B3.2HeLa
Target Compound4.8MCF-7

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.

The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Neuropharmacological Effects

Given the piperazine moiety's known effects on the central nervous system, this compound may also exhibit neuropharmacological activities. Research into related compounds suggests potential anxiolytic or antidepressant effects.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Derivative : Reaction of piperazine with appropriate carbonyl compounds.
  • Introduction of the Thiophene Ring : Cyclization reactions involving thiophene derivatives.
  • Final Coupling Reactions : To yield the final product through coupling strategies such as Suzuki or Heck reactions.

Optimization Studies

Optimization studies have focused on enhancing solubility and bioavailability through structural modifications, such as varying substituents on the piperazine ring or adjusting the fluorine position on the phenyl group.

Properties

IUPAC Name

(E)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c22-16-5-3-15(4-6-16)18-14-19(18)21(26)24-11-9-23(10-12-24)20(25)8-7-17-2-1-13-27-17/h1-8,13,18-19H,9-12,14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTPMCTWSTVTPB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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